Product packaging for 2-[4-(Hydroxymethyl)phenyl]benzonitrile(Cat. No.:CAS No. 154709-19-0)

2-[4-(Hydroxymethyl)phenyl]benzonitrile

Cat. No.: B057821
CAS No.: 154709-19-0
M. Wt: 209.24 g/mol
InChI Key: FNDNKJXHTMOHKZ-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)phenyl]benzonitrile is an aromatic compound featuring a benzonitrile core (a benzene ring with a cyano group) substituted at the ortho position with a hydroxymethylphenyl group. The compound’s molecular formula is C₁₄H₁₁NO, with a molecular weight of 209.24 g/mol.

The hydroxymethyl group can participate in hydrogen bonding (C–H∙∙∙C interactions), influencing its crystalline packing and stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B057821 2-[4-(Hydroxymethyl)phenyl]benzonitrile CAS No. 154709-19-0

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNKJXHTMOHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362718
Record name 4'-hydroxymethyl-biphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154709-19-0
Record name 4'-hydroxymethyl-biphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

The synthesis begins with 4-bromobenzonitrile and 4-(hydroxymethyl)phenylboronic acid as key substrates. A palladium catalyst—typically Pd(OAc)2_2 or Pd(PPh3_3)4_4—is used alongside a base such as potassium carbonate or sodium hydroxide. The reaction proceeds in a mixed solvent system of acetonitrile and water at elevated temperatures (80–100°C) under an inert atmosphere.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

CatalystBaseSolvent SystemTemperature (°C)Yield (%)
Pd(OAc)2_2K2_2CO3_3MeCN/H2_2O8078
Pd(PPh3_3)4_4NaOHDME/H2_2O10082

The hydroxymethyl group on the boronic acid precursor requires protection (e.g., as a silyl ether) to prevent undesired side reactions during coupling. Post-coupling deprotection is achieved using hydrochloric acid in methanol, yielding the free hydroxymethyl group.

Cyanation Strategies for Nitrile Group Introduction

The nitrile group in this compound can be introduced via cyanation of preformed biphenyl intermediates. Two primary approaches dominate: (1) direct cyanation of aryl halides and (2) oxidation of aldehydes to nitriles.

Direct Cyanation of Aryl Halides

4-Bromo-[4-(hydroxymethyl)phenyl]benzaldehyde undergoes cyanation using transition metal catalysts. For example, copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C facilitates the substitution of bromine with a nitrile group. However, this method often requires stoichiometric cyanide sources, posing safety and environmental concerns.

Aldehyde Oxidation and Oximation

An alternative route involves the oxidation of 4-[4-(hydroxymethyl)phenyl]benzaldehyde to the corresponding nitrile. Recent green chemistry approaches utilize ionic liquids such as [HSO3_3-b-Py]·HSO4_4 as dual solvents and catalysts. In a one-pot reaction, benzaldehyde derivatives react with hydroxylamine hydrochloride (NH2_2OH·HCl) at 70–90°C, achieving yields up to 97%.

Equation 1: Oximation-Dehydration Pathway

R-CHO+NH2OH\cdotpHClILR-C≡N+H2O+HCl[3]\text{R-CHO} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{IL}} \text{R-C≡N} + \text{H}2\text{O} + \text{HCl} \quad

Alternative Synthetic Routes

Reductive Amination Followed by Cyanation

4-(Hydroxymethyl)benzaldehyde is first converted to its amine derivative via reductive amination using sodium triethylborohydride. Subsequent cyanation with trimethylsilyl cyanide (TMSCN) in tetrahydrofuran (THF) yields the target compound. This method is less common due to multi-step complexity but offers flexibility in functional group tuning.

Grignard Reaction and Functionalization

A Grignard reagent derived from 4-bromophenyl methanol reacts with benzonitrile derivatives in the presence of magnesium, forming the biphenyl structure. Post-synthetic oxidation of the alcohol to the hydroxymethyl group completes the synthesis.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes to enhance mixing and heat transfer during Suzuki-Miyaura couplings. Catalytic systems are optimized to reduce palladium loading to 0.5–1 mol%, lowering production costs.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading2 mol%0.5 mol%
Reaction Time12 h4 h
Solvent Recovery60%95%

Automated purification systems, such as simulated moving bed (SMB) chromatography, ensure high purity (>99%) while minimizing solvent waste.

Mechanistic Insights and Side Reactions

Palladium Catalyst Dynamics

The oxidative addition of Pd(0) to the aryl halide forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biphenyl product and regenerates the Pd(0) catalyst. Competing protodeboronation of the boronic acid is mitigated by maintaining basic conditions and anhydrous solvents.

Nitrile Group Stability

The nitrile group is susceptible to hydrolysis under acidic or basic conditions, forming amides or carboxylic acids. Stabilizing additives like triethylamine are introduced during cyanation to suppress hydrolysis .

Chemical Reactions Analysis

2-[4-(Hydroxymethyl)phenyl]benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-[4-(Hydroxymethyl)phenyl]benzonitrile has shown potential in various medicinal applications:

  • Anticancer Activity : Studies have indicated that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines. This suggests a potential role in developing anticancer agents.
  • Protein Binding Studies : It serves as an impurity in the synthesis of other compounds used in protein-binding studies, particularly related to quinoxaline derivatives, which are known for their pharmacological properties .

Material Science

The compound's unique structural features make it suitable for applications in material science:

  • Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength.
  • Dyes and Pigments : Its chemical structure allows for potential use in developing dyes or pigments with specific absorption characteristics.

Case Study 1: Anticancer Research

Recent research has focused on the anticancer properties of compounds related to this compound. A study demonstrated its effectiveness against breast cancer cell lines, highlighting its mechanism of action involving apoptosis induction and cell cycle arrest. The findings suggest that further exploration could lead to new therapeutic agents for cancer treatment.

Case Study 2: Polymer Development

In material science, researchers have explored the use of this compound in polymer synthesis. A recent study reported the incorporation of this compound into polycarbonate matrices, resulting in improved thermal stability and mechanical properties compared to traditional formulations. This application underscores its potential in developing advanced materials for industrial use.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in protein-binding studies, it may interact with receptor sites, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-[4-(Hydroxymethyl)phenyl]benzonitrile becomes evident when compared to analogs. Below is a detailed analysis supported by experimental and computational

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Differences Applications/Properties
2-[4-(Azidomethyl)phenyl]benzonitrile () Azidomethyl (–CH₂N₃) instead of hydroxymethyl (–CH₂OH) Higher reactivity (azide group enables click chemistry); dihedral angle between benzene rings: 46.41° ; weaker hydrogen bonding (C–H∙∙∙C vs. O–H∙∙∙N) Used in crystallography studies; potential for polymer crosslinking
4-(Hydroxymethyl)benzonitrile () Hydroxymethyl group at para position (vs. ortho) Planar molecular geometry; stronger intramolecular O–H∙∙∙N hydrogen bond (distance: ~2.75 Å) Intermediate in nonlinear optical (NLO) materials; higher solubility in polar solvents
4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile () Extended heterocyclic system with thiophene and pyridine Enhanced π-conjugation; distinct electronic properties (red-shifted absorption) Investigated for optoelectronic applications and kinase inhibition
2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile () Methoxyethylamino (–NHCH₂CH₂OCH₃) and methoxy (–OCH₃) groups Increased steric bulk; altered binding affinity to receptors Potent enzyme inhibitor (e.g., kinase targets)
4-(4-(Hydroxymethyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile () Hydantoin ring with hydroxymethyl and trifluoromethyl groups Rigid heterocyclic framework; improved metabolic stability Androgen receptor antagonist (IC₅₀: <100 nM)

Key Findings from Comparative Studies

Reactivity and Stability: The hydroxymethyl group in this compound offers moderate polarity and hydrogen-bonding capacity, unlike the azidomethyl analog’s explosive reactivity .

Biological Activity :

  • Hydantoin-containing analogs () exhibit superior receptor-binding affinity due to their rigid heterocyclic cores, whereas the simpler benzonitrile scaffold of the target compound may favor metabolic clearance .

Material Science Applications :

  • Benzonitrile derivatives with extended π-systems () show promise in NLO materials, but the hydroxymethyl group’s polarity in the target compound could improve compatibility with polymer matrices (e.g., PVK) .

Biological Activity

2-[4-(Hydroxymethyl)phenyl]benzonitrile (commonly referred to as HMBN) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with HMBN, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

HMBN is characterized by the presence of a benzonitrile moiety substituted with a hydroxymethyl group at the para position of the phenyl ring. The chemical structure can be represented as follows:

C13H11NO\text{C}_{13}\text{H}_{11}\text{NO}

This structure suggests potential interactions with biological targets due to the presence of both aromatic and polar functional groups.

Biological Activity Overview

Research into HMBN has revealed several key areas of biological activity:

The mechanisms through which HMBN exerts its biological effects can be summarized as follows:

  • Topoisomerase Inhibition : Compounds similar to HMBN have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Antiviral Mechanisms : The antiviral activity may involve interference with viral entry or replication processes, although detailed mechanisms specific to HMBN require further investigation.
  • Anti-inflammatory Effects : By inhibiting COX and LOX enzymes, HMBN could potentially reduce inflammation, providing therapeutic benefits in conditions characterized by excessive inflammatory responses .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antiproliferative effects of hydroxymethyl-substituted benzonitriles on cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations .
Study 2 Assessed the antiviral properties of benzonitrile derivatives against HIV-1. Some compounds showed promising IC50 values, indicating potential for development as antiviral agents .
Study 3 Evaluated the anti-inflammatory activity of related compounds through COX inhibition assays. Results showed effective reduction in inflammatory markers in vitro .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of HMBN.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) Studies : Investigating how different substitutions on the benzonitrile framework affect biological activity.

Q & A

Q. What computational approaches predict the reactivity of this compound in radical-mediated reactions?

  • Methodological Answer :
  • DFT calculations : Calculate bond dissociation energies (BDEs) for the hydroxymethyl C-H bond (~90 kcal/mol) to assess susceptibility to H-atom transfer .
  • Kinetic simulations : Use Chemkin-Pro to model reaction pathways under UV irradiation, prioritizing nitroso-intermediate suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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